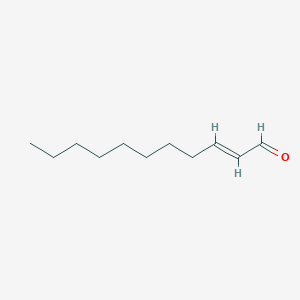

2-Undecenal

Description

Structure

3D Structure

Properties

CAS No. |

1337-83-3 |

|---|---|

Molecular Formula |

C11H20O |

Molecular Weight |

168.28 g/mol |

IUPAC Name |

undec-2-enal |

InChI |

InChI=1S/C11H20O/c1-2-3-4-5-6-7-8-9-10-11-12/h9-11H,2-8H2,1H3 |

InChI Key |

PANBRUWVURLWGY-UHFFFAOYSA-N |

Isomeric SMILES |

CCCCCCCC/C=C/C=O |

Canonical SMILES |

CCCCCCCCC=CC=O |

boiling_point |

115.00 °C. @ 10.00 mm Hg |

density |

0.837-0.847 |

Other CAS No. |

2463-77-6 53448-07-0 1337-83-3 |

physical_description |

Colourless to very pale straw coloured liquid; Fresh, fruity, orange peel aroma |

Pictograms |

Irritant; Environmental Hazard |

solubility |

Soluble in oils; Insoluble in water Soluble (in ethanol) |

Synonyms |

(2E)-undecenal undecenal |

Origin of Product |

United States |

Natural Occurrence and Biological Distribution

Phytochemical Sources and Biosynthesis in Plants

Trans-2-undecenal has been identified as a volatile component in a diverse range of plant species, contributing to their unique aromatic profiles.

The presence of trans-2-undecenal has been documented in several plant species. For instance, it is found in the essential oil of Anthemis aciphylla and its variant Anthemis aciphylla var. discoidea. np-mrd.orgknapsackfamily.compherobase.com The compound has also been reported in Arctostaphylos uva-ursi (bearberry) and Patrinia villosa. invivochem.comnih.goveuropa.eu Furthermore, research has identified trans-2-undecenal in Citrullus vulgaris (watermelon) and coriander (Coriandrum sativum). scielo.org.arcenmed.comchemicalbook.comscientificlabs.co.uksigmaaldrich.comresearchgate.net An analysis of coriander leaf essential oil showed the presence of trans-2-undecenal. nhrorganicoils.com It has also been detected in the volatile organic compounds of Cyclocarya paliurus leaves, particularly after processing. pan.olsztyn.pl

Below is a table summarizing the presence of trans-2-undecenal in various plant species.

| Plant Species | Common Name |

| Anthemis aciphylla | |

| Arctostaphylos uva-ursi | Bearberry |

| Patrinia villosa | |

| Cyclocarya paliurus | |

| Citrullus vulgaris | Watermelon |

| Coriandrum sativum | Coriander |

| Curcuma amada | Mango Ginger |

| Kiwifruit |

Data sourced from multiple scientific reports. np-mrd.orgknapsackfamily.compherobase.cominvivochem.comnih.goveuropa.euscielo.org.arresearchgate.netnhrorganicoils.compan.olsztyn.plguidechem.comnih.govresearchgate.net

The detection and concentration of trans-2-undecenal in plants can be significantly influenced by processing methods and environmental conditions. For example, in Cyclocarya paliurus tea, trans-2-undecenal is noted as a volatile aldehyde that is sensitive to heating during processing. pan.olsztyn.pl The process of heating can lead to the formation of this and other volatile compounds. pan.olsztyn.pl

Environmental factors such as climate, soil composition, and the developmental stage of the plant can also impact the chemical composition of plant essential oils, which would include compounds like trans-2-undecenal. jppres.commdpi.com The synthesis and accumulation of secondary metabolites in plants, a category under which trans-2-undecenal falls, are known to be affected by external environmental factors. researchgate.net These factors can lead to variations in the volatile profiles of the same plant species grown in different geographical locations. mdpi.com

Presence in Plant Species (e.g., Anthemis aciphylla, Arctostaphylos uva-ursi, Patrinia villosa, Cyclocarya paliurus, Citrullus vulgaris, Coriander)

Endogenous Formation in Animal Systems

Trans-2-undecenal is not exclusive to the plant kingdom; it is also formed endogenously in animal systems, primarily through the process of lipid peroxidation.

The compound has been detected in various animal products. It is naturally present in milk and has been identified as a volatile component in cooked chicken, heated beef, and pork. guidechem.comchemicalbook.commdpi.com For instance, one study found that trans-2-undecenal was a key contributor to the volatile flavor of Ningxiang pork. mdpi.com It is also among the major volatile compounds identified in cooked chicken meat. nih.gov

The primary mechanism for the formation of trans-2-undecenal in animal tissues is lipid peroxidation. This process involves the oxidative degradation of lipids, particularly polyunsaturated fatty acids. upv.esnih.gov During the heating of meat, the oxidation of fatty acids leads to the generation of numerous volatile compounds, including aldehydes like trans-2-undecenal. nih.gov Specifically, it has been suggested that the oxidation of triolein (B1671897) during heating is a source of trans-2-undecenal. cenmed.comchemicalbook.comscientificlabs.co.uksigmaaldrich.com In meat products, lipid oxidation can be accelerated by factors such as heating and storage, leading to the formation of various aldehydes that contribute to both desirable flavors and off-flavors.

The table below indicates animal products where trans-2-undecenal has been detected.

| Animal Product |

| Pork |

| Milk |

| Cooked Chicken |

| Heated Beef |

| Lard |

Data compiled from various studies on animal product volatiles. guidechem.comchemicalbook.commdpi.comnih.govasianpubs.org

Detection in Animal Tissues and Products (e.g., pork, milk)

Microbial Production and Emission

Research has also explored the microbial production of trans-2-undecenal. Methods have been developed for producing trans-2-unsaturated aldehydes using non-naturally occurring microorganisms. google.comgoogle.com These biosynthetic pathways often involve the use of aldolase (B8822740) enzymes to catalyze the condensation of precursor aldehydes. google.com Furthermore, some studies have noted the antifungal properties of trans-2-undecenal, indicating its interaction with microbial systems. researchgate.net

Identification in Volatile Organic Compound Profiles of Microorganisms

The detection of trans-2-undecenal has been confirmed in the VOC emissions of several types of microorganisms, particularly fungi and bacteria. Gas chromatography-mass spectrometry (GC-MS) is a primary analytical technique used to identify and quantify this compound in microbial cultures.

Research has identified trans-2-undecenal as a component of the VOC profile of the human pathogenic fungus Aspergillus fumigatus. nih.govnih.gov Specifically, strain SRRC 1592 was found to produce trans-2-undecenal along with other volatiles like isopentyl alcohol, 1-butanol, diacetyl, decanoic acid, lauric acid, and myristic acid. nih.govnih.gov The production of this aldehyde appears to be strain-specific, as it was not detected in the profile of another A. fumigatus strain, SRRC 1607, under the same conditions. nih.govnih.gov

The compound has also been identified in bacteria. Studies have shown that bacteria isolated from pressure ulcers, such as Enterococcus faecalis and Escherichia coli, can produce 2-undecenal under certain conditions. wikipedia.org Furthermore, while not a producer, the bacterium Vibrio harveyi is sensitive to trans-2-undecenal, which acts as an inhibitor of its quorum-sensing system, highlighting the compound's role in inter-species communication and competition. fishersci.ca

Table 1. Microorganisms Identified in Relation to trans-2-Undecenal.

| Microorganism | Type | Context of Identification | Reference |

|---|---|---|---|

| Aspergillus fumigatus (Strain SRRC 1592) | Fungus | Identified as a producer in its volatile organic compound (VOC) profile. | nih.govnih.gov |

| Enterococcus faecalis | Bacterium | Detected as a VOC produced under conditions of stress. | wikipedia.org |

| Escherichia coli | Bacterium | Detected as a VOC produced under conditions of stress. | wikipedia.org |

| Vibrio harveyi | Bacterium | Identified as a target of quorum-sensing inhibition by trans-2-undecenal. | fishersci.ca |

Factors Influencing Microbial Biosynthesis and Release

The production of trans-2-undecenal by microorganisms is not constant but is influenced by a variety of intrinsic and extrinsic factors. These include the specific microbial strain, growth conditions, and the presence of environmental stressors.

Environmental stress has been shown to be a direct trigger for the biosynthesis of this compound in some bacteria. In a study involving bacteria from pressure ulcers, the introduction of biologically synthesized silver nanoparticles (Bio-AgNPs) induced oxidative stress, leading to the production or increased release of this compound in E. coli and E. faecalis. wikipedia.org The researchers proposed that this production stems from the peroxidation of oleic acid in the bacterial cell membrane, which is a response to membrane disruption caused by the nanoparticles. wikipedia.org For E. faecalis, a continuous increase in this compound was noted with rising concentrations of these nanoparticles. wikipedia.org

Table 2. Factors Influencing Microbial Production of trans-2-Undecenal.

| Factor | Microorganism(s) | Observed Effect | Reference |

|---|---|---|---|

| Microbial Strain | Aspergillus fumigatus | Production is strain-specific (e.g., detected in SRRC 1592 but not SRRC 1607). | nih.govnih.gov |

| Environmental Stress (Silver Nanoparticles) | Enterococcus faecalis, Escherichia coli | Stress induced by Bio-AgNPs leads to the production/increased release of this compound, likely via lipid peroxidation of oleic acid. | wikipedia.org |

| Growth Conditions (General) | General Microorganisms | Substrate composition, temperature, moisture, and growth phase are key factors influencing the type and quantity of VOCs released. | fishersci.ca |

Biochemical Pathways: Synthesis and Degradation of Trans 2 Undecenal

Enzymatic Biogenesis Pathways

The formation of trans-2-undecenal in biological systems is primarily a result of the oxidative breakdown of unsaturated fatty acids. Two major pathways contribute to its synthesis: fatty acid oxidation and scission, and the decomposition of lipid peroxidation products.

Role of Fatty Acid Oxidation and Scission Processes

The enzymatic oxidation of polyunsaturated fatty acids (PUFAs) is a key route to the formation of various aldehydes, including trans-2-undecenal. This process often involves the action of lipoxygenase (LOX) enzymes. Oleic acid and linoleic acid are significant precursors in this pathway.

The process begins with the lipoxygenase-catalyzed insertion of molecular oxygen into a polyunsaturated fatty acid, forming a fatty acid hydroperoxide. Specifically, the oxidation of oleic acid can lead to the formation of 8-, 9-, 10-, and 11-hydroperoxides. dss.go.th The subsequent cleavage of these hydroperoxides, a reaction that can be catalyzed by hydroperoxide lyase (HPL), results in the formation of shorter-chain aldehydes. dss.go.th For instance, the decomposition of the 8-hydroperoxide of methyl oleate (B1233923) has been shown to produce 2-undecenal. dss.go.th

This enzymatic cascade, often referred to as the lipoxygenase-hydroperoxide lyase pathway, is a well-established mechanism for the generation of volatile compounds in plants and other organisms.

Involvement of Lipid Peroxidation Products

Beyond direct enzymatic pathways, trans-2-undecenal is also a notable product of the non-enzymatic or enzyme-initiated peroxidation of lipids. animbiosci.org This process involves a free radical chain reaction that attacks polyunsaturated fatty acids, leading to the formation of lipid hydroperoxides. These hydroperoxides are unstable and can decompose into a variety of secondary products, including a range of aldehydes.

The thermal oxidation of lipids, such as those occurring during the heating of cooking oils, can generate trans-2-undecenal. core.ac.uk For instance, studies on heated oleic acid have identified trans-2-undecenal as a major volatile compound. dss.go.thresearchgate.net The formation of trans-2-undecenal from the oxidative decomposition of polyunsaturated fatty acids contributes to the aroma profile of certain cooked foods but is also an indicator of lipid degradation. animbiosci.org

Enzymatic Transformation and Catabolism

Once formed, trans-2-undecenal can undergo further enzymatic transformations within cellular systems. These catabolic pathways are crucial for its detoxification and integration into other metabolic routes.

Aldehyde Reductases and Oxidases in Metabolic Conversion

The primary enzymes involved in the metabolism of trans-2-undecenal are aldehyde reductases and aldehyde dehydrogenases.

Alcohol Dehydrogenase (ADH): This enzyme, also known as aldehyde reductase, catalyzes the reduction of the aldehyde group of trans-2-undecenal to a primary alcohol. google.comgoogle.com This reaction converts trans-2-undecenal into trans-2-undecenol. google.comgoogle.com

Aldehyde Dehydrogenase (ALDH): This class of enzymes is responsible for the oxidation of aldehydes to their corresponding carboxylic acids. wikipedia.orgwikipedia.org In the case of trans-2-undecenal, aldehyde dehydrogenase would catalyze its conversion to trans-2-undecenoic acid. google.com

Aldehyde Oxidase (AOX): While specific studies on the direct action of aldehyde oxidase on trans-2-undecenal are limited, this enzyme is known to be involved in the metabolism of various aldehydes. wikipedia.org It represents another potential pathway for the oxidation of trans-2-undecenal to its carboxylic acid derivative.

The activity of these enzymes is critical in determining the intracellular concentration and potential effects of trans-2-undecenal.

Metabolic Fates and Downstream Products within Cellular Systems

The enzymatic conversion of trans-2-undecenal leads to the formation of downstream products that can be further metabolized by cellular systems. The primary metabolites are:

trans-2-Undecenol: Formed via the action of alcohol dehydrogenase, this unsaturated alcohol can potentially be conjugated or further metabolized. google.comgoogle.com

trans-2-Undecenoic Acid: Produced through oxidation by aldehyde dehydrogenase, this unsaturated carboxylic acid can enter fatty acid metabolic pathways. google.com

The metabolism of trans-2-undecenal is a detoxification process, as aldehydes are generally reactive and potentially cytotoxic molecules. The conversion to the corresponding alcohol or carboxylic acid renders the molecule less reactive and facilitates its subsequent elimination or utilization in other cellular processes.

Interactive Data Tables

Table 1: Key Enzymes in trans-2-Undecenal Metabolism

| Enzyme Family | Specific Enzyme(s) | Substrate | Product |

| Oxidoreductases | Alcohol Dehydrogenase (ADH) | trans-2-Undecenal | trans-2-Undecenol |

| Oxidoreductases | Aldehyde Dehydrogenase (ALDH) | trans-2-Undecenal | trans-2-Undecenoic Acid |

| Oxidoreductases | Aldehyde Oxidase (AOX) | trans-2-Undecenal | trans-2-Undecenoic Acid |

| Lyases | Hydroperoxide Lyase (HPL) | Fatty Acid Hydroperoxides | trans-2-Undecenal |

| Oxidoreductases | Lipoxygenase (LOX) | Polyunsaturated Fatty Acids | Fatty Acid Hydroperoxides |

Table 2: Precursors and Products in the Biogenesis of trans-2-Undecenal

| Precursor | Intermediate | Product |

| Oleic Acid | 8-Hydroperoxyoctadecanoic acid | trans-2-Undecenal |

| Linoleic Acid | Linoleic acid hydroperoxides | trans-2-Undecenal |

Antimicrobial Activities and Mechanisms

trans-2-Undecenal exhibits a broad spectrum of activity against various microorganisms, including fungi, bacteria, and nematodes. Its mechanisms of action are multifaceted, often involving the disruption of cellular membranes and key enzymatic processes.

Antifungal Effects (e.g., against Saccharomyces cerevisiae, Candida albicans)

Research has demonstrated that trans-2-Undecenal possesses significant antifungal properties. A study focusing on a series of aliphatic (2E)-alkenals found that trans-2-Undecenal was the most potent against Saccharomyces cerevisiae ATCC 7754, with a minimum fungicidal concentration (MFC) of 6.25 µg/mL. nih.gov The primary mode of its antifungal action against S. cerevisiae is attributed to its function as a nonionic surface-active agent, which nonspecifically disrupts the native function of the plasma membrane. nih.gov This disruption includes the inhibition of the plasma membrane H+-ATPase, which is crucial for maintaining the electrochemical gradient across the cell membrane. nih.gov The antifungal activity of (2E)-alkenals like trans-2-undecenal is mediated by biophysical processes, with the optimal balance between the hydrophilic and hydrophobic portions of the molecule yielding the highest activity. nih.gov

The compound has also shown activity against the human pathogenic fungus Candida albicans. researchgate.netredalyc.orgnih.gov

Antibacterial Efficacy against Bacterial Species

trans-2-Undecenal has demonstrated selective antibacterial activity. It is particularly effective against Salmonella choleraesuis, with a minimum bactericidal concentration (MBC) of 12.5 µg/mL. ebi.ac.uk The antibacterial action of (2E)-alkenals against this bacterium increases with the length of the hydrophobic alkyl chain. ebi.ac.uk However, studies have shown that trans-2-Undecenal does not exhibit antibacterial activity against other bacterial strains such as Escherichia coli, Enterobacter aerogenes, Pseudomonas aeruginosa, and Proteus vulgaris at concentrations up to 800 mg/L. europa.eu The proposed mechanism for its antibacterial action involves the alteration of the cell membrane. google.com

Table 1: Antibacterial Spectrum of trans-2-Undecenal

| Bacterial Species | Activity | Concentration |

| Salmonella choleraesuis | Bactericidal | MIC: 12.5 mg/L |

| Escherichia coli | No activity | Up to 800 mg/L |

| Enterobacter aerogenes | No activity | Up to 800 mg/L |

| Pseudomonas aeruginosa | No activity | Up to 800 mg/L |

| Proteus vulgaris | No activity | Up to 800 mg/L |

Data sourced from ECHA registration dossier. europa.eu

Synergistic Interactions with Other Bioactive Compounds

A noteworthy aspect of trans-2-Undecenal's biological activity is its ability to act synergistically with other compounds. Its antifungal effect is significantly enhanced when combined with anethole (B165797). researchgate.netnih.govresearchgate.netnih.gov This synergistic potentiation has been observed against both Saccharomyces cerevisiae and Candida albicans. researchgate.netnih.govresearchgate.net The proposed mechanism for this synergy involves anethole blocking the recovery process of the fungal cells from the stress induced by trans-2-Undecenal. researchgate.netnih.gov Specifically, in the case of dodecanol, another antifungal agent, anethole was found to suppress the transcription of the PDR5 gene, which is involved in a multidrug efflux pump, thereby enhancing the antifungal activity. nih.gov

Quorum Sensing Modulation

Quorum sensing is a cell-to-cell communication process in bacteria that regulates various physiological processes, including virulence and biofilm formation.

Inhibition of Autoinducer-2 (AI-2) Quorum Sensing Pathways

This article explores the multifaceted roles of the chemical compound trans-2-Undecenal, delving into its significance in microbial communication, its function as a volatile signaling molecule in ecological interactions, and its contribution to the aroma and flavor of various food products.

Biological and Ecological Roles of Trans 2 Undecenal

Implications for Microbial Communication and Biofilm Research

Implications for Microbial Communication and Biofilm Research

The disruption of microbial communication, a process known as quorum sensing, is a key area of research to control microbial populations and their behaviors, such as biofilm formation. nih.gov Biofilms are communities of microorganisms that adhere to surfaces and are encased in a self-produced matrix, which can protect them from antimicrobial agents. google.com The compound trans-2-Undecenal has been identified as a potential agent in the disruption of these biofilms. google.com

Research has explored the use of various unsaturated aldehydes, including trans-2-Undecenal, as biofilm disruptors. google.com These compounds are of interest for their potential to interfere with the signaling molecules that bacteria use to coordinate activities like virulence factor production and biofilm formation. biorxiv.org For instance, in Pseudomonas aeruginosa, a bacterium known for its ability to form biofilms and its role in opportunistic infections, quorum sensing regulates the production of virulence factors. biorxiv.org The ability of compounds like trans-2-Undecenal to interfere with these processes suggests their potential application in managing bacterial populations and their associated biofilms. google.combiorxiv.org

Role as a Volatile Signaling Molecule

Inter-Organismal Communication in Chemical Ecology (e.g., Insect Volatile Emissions, Plant-Microbe Interactions)

trans-2-Undecenal plays a role in the complex chemical communication between different organisms. frontiersin.orgunavarra.es Volatile organic compounds (VOCs), including aldehydes like trans-2-Undecenal, are released by plants and microbes and act as signals in their environment. unavarra.esresearchgate.net These signals can mediate interactions between plants and beneficial microorganisms, influencing processes such as plant growth and defense. researchgate.nettandfonline.com

In the context of plant-insect interactions, VOCs are crucial for plant defense, attracting natural enemies of herbivores, and communicating with other plants. frontiersin.orgmdpi.com While specific studies detailing the direct role of trans-2-Undecenal in insect volatile emissions are part of a broader investigation into unsaturated aldehydes, the general understanding is that these compounds are part of the chemical language that governs these ecological relationships. frontiersin.orgnih.gov For example, plants can release a blend of VOCs in response to herbivore attacks to attract predatory insects. mdpi.com Microbial VOCs can also influence insect behavior, acting as attractants or repellents. unavarra.es

Induction of Plant Defense Mechanisms against Biotic Stress

Plants have evolved sophisticated defense mechanisms to protect themselves from biotic stresses such as pathogens and herbivores. researchgate.netmdpi.com These defenses can be constitutive (always present) or induced upon attack. researchgate.net The induction of plant defenses can be triggered by volatile organic compounds. researchgate.net

Research has shown that certain VOCs can activate defense pathways in plants. For example, the application of (E)-2-hexenal has been shown to activate defense pathways and induce the release of other volatile blends in various plant species, leading to control of pests like the nematode Meloidogyne incognita in tomato plants. researchgate.net While direct evidence for trans-2-Undecenal's specific role is part of ongoing research, the activity of structurally similar aldehydes suggests its potential to act as an elicitor of plant defense responses against biotic threats. researchgate.netresearchgate.netufrgs.br Phytohormones such as jasmonic acid (JA) and salicylic (B10762653) acid (SA) are key players in these defense signaling pathways. researchgate.netmdpi.com

Contribution to Aroma and Flavor Research

Impact on Sensory Characteristics of Food Products (e.g., meat, tea, oils)

trans-2-Undecenal is a significant contributor to the aroma and flavor profiles of a wide range of food products. thegoodscentscompany.comchemimpex.com It is characterized by a fresh, fruity, and citrus-like scent. thegoodscentscompany.comthegoodscentscompany.comchemimpex.com In terms of taste, it is described as waxy with citrus peel notes, particularly reminiscent of orange and grapefruit. thegoodscentscompany.comthegoodscentscompany.com

The presence of trans-2-Undecenal has been identified in various foods, influencing their sensory perception.

Table 1: Presence and Sensory Impact of trans-2-Undecenal in Various Food Products

| Food Product | Sensory Contribution |

|---|---|

| Meat | Contributes to the overall flavor profile of cooked meat, often as a product of lipid oxidation. researchgate.net It is particularly noted in plant-based meat alternatives as well. mdpi.com |

| Tea | Detected in the volatile compounds of Cyclocarya paliurus tea, where it is considered a typical volatile aldehyde sensitive to heating. pan.olsztyn.pl |

| Oils | Found in olive oil and English walnut oil. thegoodscentscompany.com It is a known product of lipid oxidation in edible oils during thermal processing. nih.gov |

| Other Foods | Also identified in plumcot fruit and tanacetum balsamita. thegoodscentscompany.com |

Formation during Thermal Processing and Storage of Food

The formation of trans-2-Undecenal is often a result of thermal processing and storage of food, primarily through the oxidation of lipids. nih.govnih.gov During the heating of edible oils, the fatty acid composition changes, leading to the formation of various volatile compounds, including aldehydes. nih.gov

Specifically, trans-2-Undecenal is generated from the oxidation of oleic acid, a common monounsaturated fatty acid found in many animal fats and vegetable oils. researchgate.net Studies on different edible oils have shown that the concentration of trans-2-Undecenal increases with rising temperatures during thermal treatment. nih.gov For instance, in one study, it was undetected in soybean oil heated to 100°C but its levels increased significantly at 120°C and 200°C. nih.gov

Table 2: Formation of trans-2-Undecenal in Food Processing

| Process | Precursor | Resulting Food Flavor |

|---|---|---|

| Thermal Oxidation | Oleic Acid | Contributes to the flavor of cooked meats and heated oils. researchgate.netnih.gov |

| Maillard Reaction | Interaction of lipids with Maillard reaction intermediates | Enhances the aroma and taste of products like golden pomfret hydrolysates. mdpi.com |

| Frying | Lipid degradation | A key component of the flavor of deep-fat-fried foods like chicken. animbiosci.org |

Advanced Analytical and Research Methodologies

Extraction and Sample Preparation Techniques for Volatile Analysis

The isolation of volatile compounds like trans-2-Undecenal from complex samples is a critical first step that significantly influences the quality of analytical results. The choice of extraction technique depends on the sample matrix, the concentration of the analyte, and the subsequent analytical method.

Solid-Phase Microextraction (SPME) is a solvent-free, rapid, and sensitive extraction method that simplifies sample preparation. It is founded on the principle of partition equilibrium of analytes between the sample matrix and a stationary phase coated onto a fiber. frontiersin.org For volatile compounds like trans-2-Undecenal, the headspace (HS-SPME) variation is particularly effective. frontiersin.org In HS-SPME, the fiber is exposed to the vapor phase above a solid or liquid sample, allowing for the extraction of volatiles without direct contact with the sample matrix, which can be beneficial for complex samples like wine or biological tissues. oup.com

This technique integrates sample extraction and analyte enrichment into a single step. frontiersin.org The adsorbed compounds are then thermally desorbed directly into the injector of a gas chromatograph for analysis. mdpi.com The efficiency of HS-SPME can be optimized by adjusting parameters such as extraction time, temperature, and sample volume. frontiersin.orgcabidigitallibrary.org For instance, in the analysis of volatile compounds in pork, samples were equilibrated at 70°C for 30 minutes before extraction at 100°C for 50 minutes using an SPME fiber. mdpi.com HS-SPME coupled with gas chromatography-mass spectrometry has been successfully used to identify trans-2-Undecenal as a key volatile flavor substance in pork. mdpi.com

Table 1: Example HS-SPME Parameters for Volatile Compound Analysis

| Parameter | Condition | Source |

|---|---|---|

| Sample Type | Pork Longissimus Dorsi Muscle | mdpi.com |

| Sample Preparation | 5.0 g of ground muscle in a 15 mL headspace vial | mdpi.com |

| Equilibration | 70°C for 30 minutes | mdpi.com |

| Extraction Temperature | 100°C | mdpi.com |

| Extraction Time | 50 minutes | mdpi.com |

| Desorption | 230°C for 5 minutes in GC-MS injector | mdpi.com |

Supercritical Fluid Extraction (SFE) is recognized as a green and sustainable technology for isolating bioactive compounds from natural sources. ajgreenchem.comnih.gov This technique most commonly uses supercritical carbon dioxide (SC-CO2) as the solvent, which offers advantages such as being non-toxic, non-flammable, and easily removable from the extract. ajgreenchem.com The properties of a supercritical fluid, having the density of a liquid and the viscosity and diffusivity of a gas, allow for efficient penetration into the sample matrix and effective solvation of target compounds. ajgreenchem.commdpi.com

The solvating power of SC-CO2 can be precisely tuned by manipulating pressure and temperature, enabling selective extraction. ajgreenchem.comchemmethod.com While SC-CO2 is inherently non-polar and ideal for extracting non-polar molecules, its selectivity can be modified by adding a small amount of an organic co-solvent, such as ethanol (B145695) or methanol, to enhance the extraction of more polar compounds. mdpi.com SFE is particularly advantageous for thermally sensitive molecules because it can be operated at mild temperatures, such as the 31.1°C critical temperature of CO2. ajgreenchem.com This technique is effective for isolating a wide range of compounds, including essential oils, lipids, and other volatile and non-volatile bioactive substances from various plant and food matrices. nih.govchemmethod.com

Beyond SPME and SFE, other specialized techniques are employed for the comprehensive extraction of flavor volatiles like trans-2-Undecenal.

Accelerated Solvent Extraction (ASE): This technique uses conventional solvents at elevated temperatures (e.g., 75°C) and pressures (e.g., 2000 psi) to rapidly and efficiently extract compounds from solid and semi-solid samples. pnnl.govthermofisher.com The high temperature increases extraction kinetics, while the high pressure keeps the solvent in a liquid state, improving its solvating power and ability to diffuse into the sample matrix. pnnl.govthermofisher.com ASE significantly reduces extraction time and solvent consumption compared to traditional methods like Soxhlet. analiticaweb.com.br It is a U.S. EPA-approved method and is used to analyze food products for flavor profiles. thermofisher.comanaliticaweb.com.br

High-Vacuum Flavor Extraction: A prime example of this technology is Solvent-Assisted Flavor Evaporation (SAFE). SAFE is considered a state-of-the-art method for the gentle isolation of volatile compounds from solvent extracts of food. tum.de The technique involves distillation under very high vacuum, which allows for low operating temperatures (e.g., ≤40°C). tum.de This minimizes the risk of thermal degradation of sensitive compounds and the formation of artifacts, ensuring that the isolated volatiles accurately represent the sample's original aroma profile. tum.de Another high-vacuum method, simply termed High Vacuum Extraction (HVE), has shown effectiveness comparable to SAFE for extracting certain aldehydes from food samples. mdpi.com

Supercritical Fluid Extraction (SFE) for Bioactive Compound Isolation

Chromatographic and Spectrometric Characterization

Following extraction, the definitive identification and quantification of trans-2-Undecenal are achieved through the coupling of high-resolution separation techniques with sensitive detection systems.

Gas Chromatography-Mass Spectrometry (GC-MS) is the benchmark analytical method for identifying and quantifying volatile compounds like trans-2-Undecenal. niom.no The gas chromatograph separates individual components of a volatile mixture based on their boiling points and affinity for the stationary phase of the GC column. niom.no These separated compounds then enter the mass spectrometer, which ionizes them and separates the resulting fragments based on their mass-to-charge ratio, producing a unique mass spectrum that acts as a chemical fingerprint. niom.no

The combination of a compound's retention time from the GC and its mass spectrum from the MS provides a high degree of certainty in its identification. niom.no In a study of volatile compounds from heated phospholipids, trans-2-undecenal was identified using GC-MS and its sensory significance was evaluated. imreblank.ch Similarly, a comparative study on different pig breeds used GC-MS to detect a total of 120 volatile substances, with aldehydes, including 2-undecenal, being the main category. mdpi.com The NIST spectral library is a key resource for confirming the identity of compounds like trans-2-Undecenal based on their mass spectra. nist.gov

For extremely complex mixtures where standard GC-MS may not provide adequate separation, Comprehensive Two-Dimensional Gas Chromatography (GC×GC) offers significantly enhanced peak capacity and resolution. ucdavis.educhromatographyonline.com This technique uses two different GC columns with complementary stationary phases (e.g., non-polar followed by polar) connected by a modulator. scielo.brmdpi.com The modulator traps small, sequential portions of the effluent from the first column and rapidly re-injects them onto the second, shorter column for a fast, secondary separation. mdpi.com

When coupled with a Time-of-Flight Mass Spectrometer (TOF-MS), which is capable of very high-speed data acquisition, GC×GC-TOF-MS becomes an exceptionally powerful tool. scielo.br It allows for the separation and identification of hundreds or even thousands of compounds in a single analysis, many of which would co-elute and remain unresolved with conventional GC-MS. ucdavis.edumdpi.com This enhanced separation leads to cleaner mass spectra and improved sensitivity. ucdavis.edu GC×GC-TOF-MS has been applied to the in-depth analysis of volatile profiles in complex samples like wine and tuna, demonstrating its ability to resolve and unambiguously identify target compounds within a dense chemical background. mdpi.comnih.gov

Comprehensive Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry (GC×GC-TOF-MS) for Complex Mixture Analysis

Quantitative Analysis and Metabolomic Profiling

The quantification of trans-2-undecenal in various matrices relies on precise analytical methods that can be broadly categorized as absolute or relative.

Absolute quantification aims to determine the exact concentration of the target analyte. This is typically achieved by creating a calibration curve from a series of standard solutions of known concentrations. mdpi.comnih.gov The response of the analytical instrument to the sample is then compared against this curve to calculate the compound's concentration. Validating such methods involves assessing parameters like linearity, precision, repeatability, stability, and recovery to ensure accuracy. nih.gov

Relative quantification , or semi-quantification, measures the change in the amount of a compound relative to a reference, often an internal standard added to the sample in a known quantity. mdpi.comnih.gov For example, in the analysis of volatile compounds in Japanese mandarins, 2-octanol (B43104) was used as an internal standard. mdpi.com The peak area of each target compound was compared to the peak area of the internal standard to determine its relative concentration, often expressed in units like ng/mL. mdpi.com This approach is valuable for comparing compound levels across different samples, though the resulting concentrations may differ from those obtained via absolute quantification. mdpi.com

The choice between absolute and relative quantification depends on the research objective. While absolute quantification provides precise concentration values, relative quantification is often sufficient and more practical for studies focused on comparing changes in compound profiles across different groups or conditions. nih.gov

Table 1: Comparison of Quantification Methodologies

| Feature | Absolute Quantification | Relative Quantification |

| Goal | Determine the exact concentration of an analyte. | Determine the change in analyte concentration relative to a standard or control. nih.gov |

| Method | Requires a standard curve generated from known concentrations of the analyte. mdpi.comnih.gov | Compares the analyte signal to that of an internal standard or a reference sample. mdpi.commdpi.com |

| Output | Absolute concentration (e.g., µg/g, ng/mL). | Ratio or relative concentration value. |

| Example | Using a calibration curve to find the precise µg/L of a compound in wine. mdpi.com | Using 2-octanol as an internal standard to semi-quantify volatiles in fruit juice. mdpi.com |

Untargeted metabolomics is an exploratory approach designed to profile the widest possible range of metabolites in a biological sample without preconceived targets. metabolomicscentre.ca This strategy is ideal for discovering novel compounds, identifying potential biomarkers, and gaining a comprehensive overview of the metabolome. metabolomicscentre.ca For volatile organic compounds (VOCs), this often involves techniques like gas chromatography-mass spectrometry (GC-MS), sometimes enhanced with multidimensional separation (GCxGC). metabolomicscentre.camdpi.com

This methodology has been applied to profile the VOCs, known as the "volatilome," in diverse biological matrices. A systematic review of the human skin volatolome identified 822 different VOCs, with aldehydes representing a significant portion (18%) of the compounds found in healthy individuals. mdpi.com In another study focusing on potential biomarkers for preeclampsia, untargeted analysis of urine samples identified 107 different volatile metabolites. mdpi.com

Trans-2-undecenal has been identified in various biological matrices through such untargeted approaches. An untargeted metabolomics analysis of Cyclocarya paliurus tea leaves successfully detected 1,222 distinct volatile compounds, including, for the first time in this plant, this compound and its isomer (E)-2-undecenal. pan.olsztyn.pl The compound has also been detected in foods like milk and in human exhaled breath, showcasing the broad applicability of VOC profiling. hmdb.ca These studies highlight the power of untargeted metabolomics to create detailed chemical fingerprints of biological systems and identify compounds like trans-2-undecenal that may have otherwise been overlooked.

Absolute and Relative Quantification Methodologies

Statistical and Chemometric Data Analysis in Research

Principal Component Analysis (PCA) is a multivariate statistical technique used to reduce the dimensionality of complex datasets. It transforms a large set of variables into a smaller set of uncorrelated variables called principal components (PCs), while retaining most of the original data's variability. This method is widely used in metabolomics to visualize differences between sample groups and identify the key variables (compounds) responsible for those differences.

In research involving trans-2-undecenal, PCA has been effectively used to differentiate samples based on their volatile compound profiles. For example, in a study comparing different breeds of pork, PCA identified tetradecanal, this compound, and nonanal (B32974) as the primary compounds contributing to the variation in flavor. mdpi.com The analysis showed that this compound was a significant contributor to the principal component that separated the pork samples, highlighting its importance as a differentiating flavor compound. mdpi.com Another study on cooked pork also found that this compound was one of the most important contributors for distinguishing samples from a specific Chinese indigenous pig breed. tandfonline.com

This statistical approach is not limited to food science. In a study of tea processing, PCA clearly separated teas based on their volatile profiles, with the first two principal components accounting for over 83% of the total variance, demonstrating a significant metabolic shift due to the processing method. pan.olsztyn.pl Similarly, PCA has been used to classify tea seed oils from different geographical locations based on their unique volatile signatures, where aldehydes, including compounds like trans-2-undecenal, were identified as important differentiating factors. oup.com

Table 2: Application of PCA in Volatile Compound Differentiation Studies

| Study Subject | Differentiating Compounds Identified | Key Finding Related to Aldehydes | Source(s) |

| Pork Breeds | Tetradecanal, this compound, nonanal | This compound was a main component for differentiation among breeds. | mdpi.com |

| Cooked Pork | Undecanal, this compound, hexadecanal, etc. | This compound was a major contributor to the differentiation of Anqingliubai pork. | tandfonline.com |

| Tea Leaves | 147 differentiating metabolites | The overall volatile profile, including aldehydes, was significantly altered by fixation processing. | pan.olsztyn.pl |

| Tea Seed Oil | Various aldehydes, alcohols, acids, etc. | Aldehydes were weighted on the negative side of the principal components, contributing to geographical classification. | oup.com |

Research on coriander (Coriandrum sativum), for instance, has identified (E)-2-undecenal as a constituent of the essential oil from its leaves (at 4.31% of the total composition). researchgate.net The essential oil is known to possess a wide range of biological activities, including antibacterial and antifungal effects. researchgate.net By analyzing the composition, a correlation can be drawn between the presence of compounds like trans-2-undecenal and the observed antimicrobial properties.

More direct evidence of biological activity comes from studies that test the compound itself. Research has demonstrated that the antifungal activity of (2E)-undecenal against pathogens like Saccharomyces cerevisiae and Candida albicans is synergistically enhanced when combined with anethole (B165797). researchgate.net This indicates a positive correlation between the presence of trans-2-undecenal and increased antifungal effect under specific conditions. Furthermore, studies have noted that aliphatic aldehydes as a chemical class possess significant anti-inflammatory properties, suggesting a correlation between the structure of compounds like trans-2-undecenal and their potential bioactivity. uliege.be In a study of pork flavor, a negative correlation was found between the aldehyde and alcohol content, demonstrating how relationships between different chemical classes within a system can be assessed. mdpi.com

Research Directions and Future Perspectives

Investigations into Sustainable Biopesticide Development

The exploration of naturally occurring compounds for pest management is a significant area of research aimed at developing safer and more environmentally friendly alternatives to synthetic pesticides. Trans-2-undecenal has been identified as a component of interest in the formulation of biopesticides. chemicalbook.com Its natural origins and bioactive properties make it a candidate for controlling various pests in agriculture.

Research in this area is focused on several key aspects:

Insecticidal and Nematicidal Activity: Studies are underway to determine the efficacy of trans-2-undecenal against a range of insect pests and nematodes that are detrimental to crops.

Mechanism of Action: Understanding how trans-2-undecenal exerts its pesticidal effects is crucial for its targeted and effective application.

Formulation Technology: Developing stable and effective formulations that enhance the delivery and persistence of trans-2-undecenal in the field is an active area of research.

One study hypothesized that as a component in certain animal feeds, trans-2-undecenal may contribute to the ruminal protection of bioactive compounds, suggesting a role in modulating microbial environments. scielo.org.ar While not directly a pesticidal application, this highlights its biological activity which is a key characteristic for a biopesticide. The compound is also listed as an important intermediate in the manufacturing of agrochemicals. fishersci.ca

Research into Natural Preservative Applications

There is a growing consumer demand for natural alternatives to synthetic preservatives in food and cosmetic products. The antimicrobial properties of trans-2-undecenal make it a promising candidate for this purpose. chemicalbook.com Research has indicated its potential to inhibit the growth of various microorganisms that cause spoilage.

A key area of investigation is its synergistic effect with other natural compounds. For instance, research has shown that anethole (B165797) can enhance the antifungal activity of trans-2-undecenal against Saccharomyces cerevisiae and Candida albicans. researchgate.net This suggests that combinations of natural compounds could lead to more potent and broad-spectrum preservative systems.

Future research in this area will likely focus on:

Efficacy in Food and Cosmetic Matrices: Evaluating the effectiveness of trans-2-undecenal in preserving the quality and extending the shelf-life of specific food and cosmetic products.

Sensory Impact: Determining the concentration at which trans-2-undecenal can be used as a preservative without negatively affecting the taste, odor, or other sensory attributes of the product.

Regulatory Approval: Conducting the necessary studies to gain regulatory approval for its use as a food and cosmetic preservative.

A patent for flavor freshness enhancers includes trans-2-undecenal as a potential component, indicating its utility in maintaining the desired flavor profile of products, which is closely related to preservation. researchgate.net

Studies on Environmental Fate and Microbial Degradation in Ecosystems

The increasing potential for the widespread use of trans-2-undecenal necessitates a thorough understanding of its environmental behavior. This includes its persistence, mobility, and degradation pathways in soil and aquatic environments. The presence of trans-2-undecenal has been noted in poultry chiller water, where it is considered an indicator of autoxidation. nih.gov

The biodegradation of aliphatic aldehydes, a class of compounds to which trans-2-undecenal belongs, is a known microbial process. nih.gov Generally, the aerobic degradation pathway involves the following steps:

Oxidation to a Primary Alcohol: The aldehyde group is oxidized to a primary alcohol.

Further Oxidation to a Carboxylic Acid: The alcohol is then further oxidized to a carboxylic acid. frontiersin.orgajol.info

Metabolism via β-oxidation: The resulting fatty acid can then be metabolized by microorganisms through the β-oxidation pathway to produce acetyl-CoA, which enters the Krebs cycle for energy production. scielo.org.arfrontiersin.org

Bacteria possess specific enzymes, such as aldehyde dehydrogenases, that are crucial for these degradation processes. ajol.info Several bacterial species, including Pseudomonas, are known to metabolize aliphatic and unsaturated hydrocarbons. nih.gov The degradation of unsaturated aldehydes, in particular, is a key area of study to fully elucidate the environmental breakdown of trans-2-undecenal. researchgate.netnih.gov

Future research will likely aim to:

Identify Specific Microbial Degraders: Isolate and identify the specific species of bacteria and fungi capable of degrading trans-2-undecenal.

Determine Degradation Rates: Quantify the rate of degradation in different environmental compartments, such as soil and water, to assess its persistence.

Elucidate Degradation Pathways: Fully map the metabolic pathways involved in the microbial breakdown of trans-2-undecenal.

Exploration of Novel Bioactive Properties

Beyond its established roles in flavor and fragrance and its potential as a biopesticide and preservative, researchers are exploring other bioactive properties of trans-2-undecenal.

One area of interest is its potential role in inflammation and oxidative stress. A study on the effects of aspirin (B1665792) in a mouse model of intestinal polyps found that aspirin treatment was associated with reduced levels of trans-2-undecenal in the serum. nih.gov This suggests a possible link between trans-2-undecenal and the inflammatory or oxidative stress pathways that are modulated by aspirin. nih.gov

Furthermore, trans-2-undecenal is a constituent of cilantro (Coriandrum sativum) leaf essential oil, which has demonstrated anti-inflammatory and antimicrobial properties in vitro. researchgate.net While the essential oil itself showed weak antioxidant activity, the anti-inflammatory effects were notable. researchgate.net A patent has also listed trans-2-undecenal as a component in biofilm-disruptive compositions that may also possess anti-inflammatory properties. nih.gov

The table below summarizes some of the identified volatile compounds in an essential oil containing trans-2-undecenal that exhibited biological activities.

| Compound | Percentage in Essential Oil (%) | Biological Activity of Essential Oil |

| 1-Decanol | 17.85 | Antimicrobial, Anti-inflammatory |

| Decanal | 11.04 | Antimicrobial, Anti-inflammatory |

| trans-2-Dodecen-1-ol | 7.87 | Antimicrobial, Anti-inflammatory |

| Menthone | 6.71 | Antimicrobial, Anti-inflammatory |

| trans-2-Undecenal | 0-5 | Antimicrobial, Anti-inflammatory |

Data sourced from a study on the essential oil of Coriandrum sativum L. leaves. researchgate.net

Future research is warranted to directly investigate the anti-inflammatory, antioxidant, and other potential pharmacological effects of isolated trans-2-undecenal. This could open up new avenues for its application in pharmaceuticals or as a functional ingredient.

Q & A

Q. Q1. What are the key physicochemical properties of trans-2-Undecenal, and how can they be experimentally determined for research applications?

To characterize trans-2-Undecenal, researchers should prioritize:

- Boiling point and solubility : Use differential scanning calorimetry (DSC) and phase-solubility studies in polar/nonpolar solvents.

- Structural analysis : Employ nuclear magnetic resonance (NMR) for stereochemical confirmation and gas chromatography-mass spectrometry (GC-MS) for purity assessment (>98% recommended for biological assays) .

- Stability testing : Conduct accelerated degradation studies under varying pH, temperature, and light conditions to identify optimal storage protocols .

Intermediate Research Questions

Q. Q2. How can researchers design experiments to evaluate the antimicrobial activity of trans-2-Undecenal against multidrug-resistant pathogens?

- Experimental design : Use a microdilution assay to determine minimum inhibitory concentrations (MICs) against standardized bacterial strains (e.g., Staphylococcus aureus ATCC 29213). Include positive controls (e.g., vancomycin) and solvent controls to isolate compound-specific effects .

- Data interpretation : Apply time-kill kinetics and synergy testing (e.g., checkerboard assays) to assess combinatorial effects with existing antibiotics. Statistical validation via ANOVA or nonparametric tests (for non-normal distributions) is critical .

Q. Q3. What methodologies are recommended for analyzing trans-2-Undecenal’s role in insect pheromone systems?

- Field studies : Deploy gas chromatography-electroantennographic detection (GC-EAD) to identify electrophysiological responses in target insects.

- Behavioral assays : Use wind tunnels or olfactometers to quantify attraction/repellency. Replicate trials across geographic populations to account for ecological variability .

Advanced Research Questions

Q. Q4. How should researchers address contradictions in reported cytotoxicity data for trans-2-Undecenal across in vitro studies?

- Systematic review : Conduct a meta-analysis of IC50 values, stratifying data by cell type (e.g., cancerous vs. primary cells), exposure duration, and solvent carriers (e.g., DMSO vs. ethanol).

- Reproducibility testing : Replicate conflicting studies under standardized conditions, ensuring blinding and randomization to minimize bias. Report raw data and effect sizes to facilitate cross-study comparisons .

Q. Q5. What experimental strategies can elucidate the metabolic pathways of trans-2-Undecenal in mammalian systems?

- In vitro models : Use hepatic microsomes or hepatocyte cultures with LC-MS/MS to identify phase I/II metabolites.

- Isotopic labeling : Synthesize deuterated analogs to track metabolic fate via mass spectrometry. Compare results across species (e.g., rat vs. human microsomes) to assess translational relevance .

Q. Q6. How can computational modeling enhance the understanding of trans-2-Undecenal’s interactions with olfactory receptors?

- Molecular docking : Use tools like AutoDock Vina to predict binding affinities to OR5AN1 or other relevant receptors. Validate predictions with site-directed mutagenesis and calcium imaging assays .

- Machine learning : Train models on odorant-receptor datasets to predict novel interactions and guide wet-lab experiments .

Methodological Challenges & Solutions

Q. Q7. What statistical approaches are optimal for analyzing dose-response relationships in trans-2-Undecenal toxicity studies?

- Nonlinear regression : Fit data to sigmoidal curves (e.g., Hill equation) using software like GraphPad Prism. Report confidence intervals and goodness-of-fit metrics (R², AIC).

- Multivariate analysis : Apply principal component analysis (PCA) to disentangle compound-specific effects from confounding variables (e.g., solvent toxicity) .

Q. Q8. How can researchers ensure reproducibility in synthesizing trans-2-Undecenal derivatives for structure-activity relationship (SAR) studies?

- Protocol standardization : Document reaction conditions (catalyst load, temperature, solvent purity) in detail. Use high-throughput robotic platforms for parallel synthesis to minimize batch variability .

- Analytical validation : Mandate NMR and HPLC purity checks for all intermediates and final products. Share raw spectral data in supplementary materials .

Translational & Interdisciplinary Research

Q. Q9. What interdisciplinary frameworks are needed to study trans-2-Undecenal’s dual role as a flavorant and bioactive compound?

- Cross-disciplinary teams : Integrate chemists, microbiologists, and sensory scientists to design assays that evaluate both organoleptic properties (e.g., threshold detection levels) and bioactivity (e.g., antimicrobial efficacy).

- In vivo models : Use Galleria mellonella or rodent models to correlate in vitro findings with systemic effects .

Q. Q10. How can researchers ethically navigate the dual-use potential of trans-2-Undecenal in agrochemical and biomedical applications?

- Risk-benefit analysis : Establish institutional review boards (IRBs) to assess environmental impact (e.g., non-target organism toxicity) and antimicrobial resistance risks.

- Open science practices : Publish negative results and safety data to inform regulatory guidelines and prevent redundant studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.